molecular formula C8H19NO B1519582 (Butan-2-yl)(3-methoxypropyl)amine CAS No. 1038237-96-5

(Butan-2-yl)(3-methoxypropyl)amine

Cat. No. B1519582
CAS RN: 1038237-96-5
M. Wt: 145.24 g/mol
InChI Key: UWVROLHUWCJTTA-UHFFFAOYSA-N
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Description

“(Butan-2-yl)(3-methoxypropyl)amine” is a synthetic compound with the CAS No. 1038237-96-5 . It has a molecular weight of 145.24 and a molecular formula of C8H19NO .


Molecular Structure Analysis

The molecular structure of “(Butan-2-yl)(3-methoxypropyl)amine” consists of a butan-2-yl group and a 3-methoxypropyl group attached to an amine (NH2) group .

Scientific Research Applications

Biocatalytic Applications

  • Biocatalytic Reductive Amination for Short Chiral Amines: Amine dehydrogenases (AmDHs) have been utilized for the efficient synthesis of short-chain chiral amines, including hydroxylated or unfunctionalized small 2-aminoalkanes. This approach offers an alternative to transaminases for producing compounds like (S)-1-methoxypropan-2-amine and (S)-3-aminobutan-1-ol, achieving high conversions and enantioselectivities without protein engineering (Ducrot et al., 2021).

Synthetic Chemistry Innovations

  • Ionic Liquid for CO2 Capture: A task-specific ionic liquid created by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide efficiently captures CO2 by forming a reversible carbamate salt. This ionic liquid demonstrates comparable efficiency to commercial amine sequestering agents and offers a recyclable, nonvolatile alternative for CO2 capture (Bates et al., 2002).
  • Versatile Synthesis of 2-Alkyl-4-Aminopyridines: A two-step synthesis process has been developed for 2-alkyl-4-aminopyridines from cis-1-methoxy-1-buten-3-yne. This method involves acylation followed by amination and cyclization in ammonia, yielding substituted pyridines efficiently (Hegde et al., 2001).

properties

IUPAC Name

N-(3-methoxypropyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-4-8(2)9-6-5-7-10-3/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVROLHUWCJTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)(3-methoxypropyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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